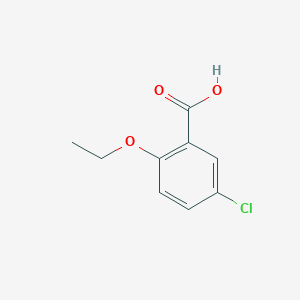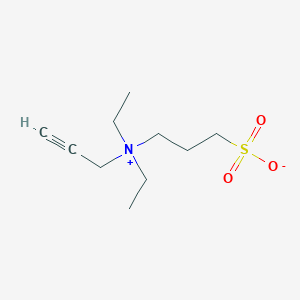
Tyrosyl-Glutamine
説明
Tyrosyl-Glutamine is a dipeptide composed of the amino acids tyrosine and glutamine. It is a naturally occurring compound found in various biological systems and has been studied for its potential roles in cellular processes and therapeutic applications. The compound is known for its involvement in protein synthesis and signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosyl-Glutamine typically involves the formation of a peptide bond between the carboxyl group of tyrosine and the amino group of glutamine. This can be achieved through various methods, including:
Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin. The protecting groups are removed sequentially, and the peptide is cleaved from the resin at the end of the synthesis. This method is highly efficient and allows for the synthesis of longer peptides.
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines can produce large quantities of the dipeptide with high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions are less common for this compound, but the compound can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as O-alkylation or O-acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Reduced forms of the dipeptide.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
Chemistry: Used as a model compound in peptide synthesis and bioconjugation studies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of Tyrosyl-Glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate signal transduction pathways by acting as a substrate for protein kinases and phosphatases. The phenolic hydroxyl group of tyrosine can be phosphorylated, leading to changes in protein function and cellular responses. Additionally, the glutamine residue can participate in hydrogen bonding and other interactions that stabilize protein structures.
類似化合物との比較
Tyrosyl-Glutamine can be compared with other dipeptides and amino acid derivatives:
Tyrosyl-Serine: Similar to this compound but contains serine instead of glutamine. It has different biochemical properties and applications.
Tyrosyl-Alanine: Another dipeptide with alanine instead of glutamine. It is less hydrophilic compared to this compound.
Glutaminyl-Tyrosine: The reverse sequence of this compound, which may exhibit different biological activities due to the change in sequence.
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427228 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-40-6 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)











